

# 2,3,4,5-tetrachloropyridine molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3,4,5-Tetrachloropyridine

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## An In-Depth Technical Guide to the Molecular Structure of **2,3,4,5-Tetrachloropyridine**

**Abstract:** This technical guide provides a comprehensive examination of the molecular structure of **2,3,4,5-tetrachloropyridine** (CAS No. 2808-86-8). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical structural analysis with predicted spectroscopic signatures. While experimental data for this specific isomer is limited in public literature, this guide leverages established principles of physical organic chemistry and spectroscopy to construct a robust and scientifically grounded profile. Particular emphasis is placed on distinguishing this molecule from its more commonly referenced isomer, 2,3,5,6-tetrachloropyridine.

## Introduction and Isomeric Context

**2,3,4,5-Tetrachloropyridine** is a halogenated heterocyclic compound with the molecular formula  $C_5HCl_4N$ .<sup>[1][2][3]</sup> As a polychlorinated pyridine, its chemical behavior is governed by the interplay between the aromatic, electron-deficient pyridine ring and the strong inductive and moderate mesomeric effects of four chlorine substituents.

A critical point of clarification is the distinction from its isomer, 2,3,5,6-tetrachloropyridine. The latter is a well-documented and commercially significant intermediate in the synthesis of pesticides such as chlorpyrifos and triclopyr.<sup>[4][5][6]</sup> Consequently, a significant portion of the available literature on "tetrachloropyridine" refers to the 2,3,5,6-isomer. This guide will focus exclusively on the 2,3,4,5-isomer, building its structural profile from fundamental principles and available data.

## Molecular Geometry and Electronic Profile

The core of **2,3,4,5-tetrachloropyridine** is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern, with chlorine atoms at positions 2, 3, 4, and 5, creates an asymmetric molecule.

### Predicted Geometry and Bonding

The pyridine ring is inherently planar. The four chlorine atoms and the single hydrogen atom at position 6 lie in the same plane as the ring. The C-C and C-N bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. However, the high degree of chlorination is predicted to cause slight distortions from the ideal hexagonal geometry of pyridine. The electron-withdrawing nature of the chlorine atoms will shorten the adjacent C-C and C-N bonds due to inductive effects, while steric repulsion between adjacent chlorine atoms (e.g., at C3-C4 and C4-C5) may lead to minor increases in bond angles.

Diagram: Molecular Structure of **2,3,4,5-Tetrachloropyridine**

Caption: Ball-and-stick representation of **2,3,4,5-tetrachloropyridine**.

### Electronic Effects

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it highly "electron-deficient." This has two major consequences for reactivity:

- **Deactivation towards Electrophilic Aromatic Substitution:** The electron-poor nature of the ring makes it much less reactive towards electrophiles than pyridine or benzene.
- **Activation towards Nucleophilic Aromatic Substitution:** The reduced electron density, particularly at the carbon atoms bearing chlorine, makes the molecule susceptible to attack by nucleophiles, potentially leading to the displacement of a chloride ion. The chlorine at position 4 is likely the most susceptible to substitution, followed by the one at position 2.

## Physicochemical and Spectroscopic Profile

The structural features of **2,3,4,5-tetrachloropyridine** give rise to a unique set of physical properties and spectroscopic signatures that are essential for its identification and characterization.

## Physical Properties

The following table summarizes the key physicochemical properties of this compound.

Property	Value	Source(s)
CAS Number	2808-86-8	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>5</sub> HCl <sub>4</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	216.88 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Melting Point	20-22 °C	<a href="#">[7]</a>
Solubility	Very soluble in ether, ethanol, petroleum ether	<a href="#">[5]</a> <a href="#">[8]</a>
pKa (Predicted)	-3.65 ± 0.10	<a href="#">[8]</a>

## Predicted Spectroscopic Data

While dedicated experimental spectra for this isomer are not readily available, its structure allows for the confident prediction of its key spectroscopic features. This predictive analysis is a cornerstone of structural elucidation for novel or sparsely studied compounds.

Spectroscopic Technique	Predicted Signature	Rationale
$^1\text{H}$ NMR	One singlet, downfield shift ( $\delta > 8.0$ ppm).	The molecule has only one proton at the C-6 position. Its proximity to the electronegative nitrogen and the cumulative electron-withdrawing effect of the four chlorines will deshield it, resulting in a significant downfield chemical shift. With no adjacent protons, the signal will be a singlet.
$^{13}\text{C}$ NMR	Five distinct signals for the five ring carbons.	Due to the molecule's asymmetry, all five carbon atoms are in unique chemical environments. The carbons bonded to chlorine (C-2, C-3, C-4, C-5) will show signals in the approximate range of $\delta$ 120-150 ppm. The C-6 carbon, bonded to hydrogen, will likely appear slightly upfield of some of the chlorinated carbons but will still be influenced by the overall electron deficiency of the ring.
Mass Spectrometry (EI)	Complex molecular ion ( $\text{M}^+$ ) cluster around $m/z$ 215.	The molecular ion peak will be observed at an $m/z$ corresponding to the molecule's nominal mass. Crucially, due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl} \approx 75\%$ , $^{37}\text{Cl} \approx 25\%$ ), the molecular ion will appear as a characteristic cluster of peaks ( $\text{M}$ , $\text{M}+2$ , $\text{M}+4$ , $\text{M}+6$ , $\text{M}+8$ ) with a specific intensity ratio,

confirming the presence of four chlorine atoms. The most abundant peak in this cluster will be for the species containing one  $^{37}\text{Cl}$  and three  $^{35}\text{Cl}$  atoms.[1][8]

Infrared (IR) Spectroscopy

C-Cl stretches ( $600\text{--}800\text{ cm}^{-1}$ ), C=C and C=N ring stretches ( $1400\text{--}1600\text{ cm}^{-1}$ ), C-H stretch ( $>3000\text{ cm}^{-1}$ ).

The spectrum will be dominated by strong absorptions corresponding to the carbon-chlorine bonds. Aromatic ring stretching vibrations will be present but may be weaker than in less substituted pyridines. A weak C-H stretching band for the single aromatic proton is also expected.

## Synthesis and Structural Verification Protocol

Understanding the synthesis is key to anticipating potential impurities and designing a robust analytical workflow for structural confirmation.

### Synthesis Methodology

A reported method for the synthesis of **2,3,4,5-tetrachloropyridine** involves the direct chlorination of 2-chloropyridine.[7][8]

Protocol: Chlorination of 2-Chloropyridine

- **Reaction Setup:** Charge a 500 mL glass reaction vessel equipped with a thermometer, reflux condenser, and a gas inlet tube with 300 g of 2-chloropyridine and 15 g of a supported Sn-AC catalyst.
- **Chlorination:** Heat the mixture to  $110\text{ }^{\circ}\text{C}$ . Introduce chlorine gas at a pressure of 0.1 MPa and a flow rate of 200 mL/min.

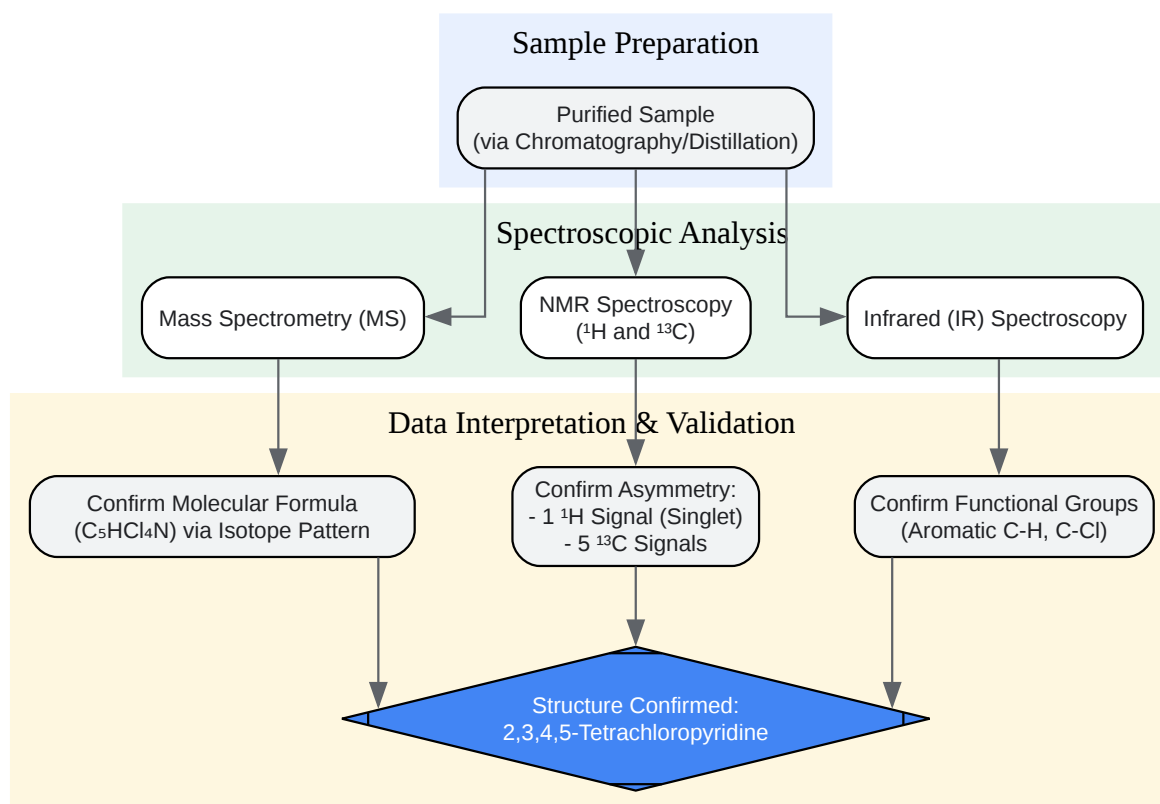
- **Reaction Monitoring:** Maintain the reaction for 20 hours. The progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** After the reaction period, cool the mixture to below 30 °C. Filter the reaction mixture to remove the catalyst. The resulting filtrate contains **2,3,4,5-tetrachloropyridine** along with other chlorinated species.
- **Purification:** Further purification of the target compound from the filtrate would typically involve techniques like fractional distillation under reduced pressure or column chromatography.

**Causality Insight:** The use of a Lewis acid catalyst like a tin compound (Sn-AC) is crucial for activating the pyridine ring towards further chlorination, overcoming the deactivating effect of the initial chlorine substituent. The high temperature and extended reaction time are necessary to achieve exhaustive chlorination.

## Self-Validating Protocol for Structural Verification

To unambiguously confirm the identity of the 2,3,4,5-isomer and distinguish it from other tetrachloropyridine isomers, a multi-technique analytical approach is required.

Diagram: Analytical Workflow for Structural Verification



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Caption: A self-validating workflow for the structural confirmation of **2,3,4,5-tetrachloropyridine**.

Step-by-Step Verification Logic:

- **Mass Spectrometry (MS):** The initial analysis by GC-MS will confirm the molecular weight (nominal mass 215) and, critically, the presence of four chlorine atoms via the unique isotopic cluster. This step validates the molecular formula.[8]
- **<sup>1</sup>H NMR Spectroscopy:** This is the most straightforward method to differentiate from the symmetric 2,3,5,6-isomer. The 2,3,4,5-isomer will show one proton signal. In contrast, the 2,3,5,6-isomer, possessing C<sub>2</sub> symmetry, would also show only one proton signal. Therefore, <sup>1</sup>H NMR alone is insufficient to distinguish these two.

- <sup>13</sup>C NMR Spectroscopy: This is the definitive step for isomer differentiation. The 2,3,4,5-isomer, being asymmetric, must exhibit five distinct carbon signals. The 2,3,5,6-isomer, due to its symmetry, would only show three distinct carbon signals (C2/6, C3/5, and C4). The observation of five signals provides incontrovertible evidence for the 2,3,4,5-substitution pattern.<sup>[9]</sup><sup>[10]</sup>
- Infrared (IR) Spectroscopy: This technique serves a confirmatory role, verifying the presence of expected functional groups, such as the aromatic C-H bond and the strong C-Cl bonds, consistent with the proposed structure.

This multi-pronged approach creates a self-validating system where the results from each technique must be consistent with the others, ensuring the trustworthy and unambiguous identification of the molecular structure.

## Conclusion

The molecular structure of **2,3,4,5-tetrachloropyridine** is defined by an asymmetric, electron-deficient pyridine core. Its geometry, electronic profile, and predicted spectroscopic signatures are direct consequences of this arrangement. While less studied than its commercial isomers, its structure can be reliably predicted and verified through a systematic combination of modern analytical techniques, with <sup>13</sup>C NMR spectroscopy serving as the cornerstone for unambiguous isomer identification. This guide provides the foundational knowledge required for researchers to confidently identify, handle, and utilize this compound in further scientific endeavors.

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- To cite this document: BenchChem. [2,3,4,5-tetrachloropyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585559#2-3-4-5-tetrachloropyridine-molecular-structure]

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